

An In-depth Technical Guide to 3-Ethylbenzaldehyde

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Compound of Interest

Compound Name: 3-Ethylbenzaldehyde

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental protocols for **3-Ethylbenzaldehyde**. The information is intended to support research and development activities where this compound is of interest.

Molecular Identity and Structure

3-Ethylbenzaldehyde, also known as m-ethylbenzaldehyde, is an aromatic aldehyde characterized by an ethyl group substituted at the meta-position of the benzene ring.

- IUPAC Name: **3-ethylbenzaldehyde**[\[1\]](#)
- Synonyms: m-ethylbenzaldehyde
- CAS Number: 34246-54-3[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₉H₁₀O[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 134.18 g/mol [\[4\]](#)[\[5\]](#)

The canonical SMILES representation of the molecule is CCC1=CC(=CC=C1)C=O.

Physicochemical and Spectroscopic Data

The properties of **3-Ethylbenzaldehyde** are summarized below. Data is aggregated from various chemical repositories and literature.

Table 2.1: Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless Oil	ChemicalBook[4]
Boiling Point	214.28 °C (at 760 mmHg, est.)	The Good Scents Company
485.64 K (Joback Calculated)	Cheméo[5]	
Flash Point	188.00 °F / 86.60 °C (TCC, est.)	The Good Scents Company
Vapor Pressure	0.157 mmHg (at 25 °C, est.)	The Good Scents Company
logP (o/w)	2.701 (est.)	The Good Scents Company
2.062 (Crippen Calculated)	Cheméo[5]	
Purity	Typically ≥95%	Sigma-Aldrich, Apollo Scientific

Table 2.2: Spectroscopic Data

Spectroscopy Type	Data	Source
¹ H-NMR	(CDCl ₃ , 400 MHz) δ: 10.0 (s, 1H, -CHO), 7.69-7.72 (m, 2H, Ar-H), 7.42-7.48 (m, 2H, Ar-H), 2.74 (q, J=7.2 Hz, 2H, -CH ₂ -), 1.28 (t, J=7.2 Hz, 3H, -CH ₃)	ChemicalBook[4]
Mass Spec (GC-MS)	Top Peaks (m/z): 134 (Molecular Ion), 133, 119	PubChem[1]
IR Spectra	Vapor Phase IR Spectra available	PubChem[1]
Kovats Retention Index	1168 (Semi-standard non-polar column)	NIST, PubChem[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Ethylbenzaldehyde** are crucial for its application in a research setting. The following protocols are based on established chemical literature.

Synthesis of 3-Ethylbenzaldehyde

A common method for the synthesis of **3-Ethylbenzaldehyde** is the palladium-catalyzed Suzuki coupling reaction.

Protocol: Synthesis from m-Bromobenzaldehyde and Triethylborane^[4]

- **Reaction Setup:** In a suitable flask, create a suspension containing m-bromobenzaldehyde (2.00 mmol), Pd(dppf)Cl₂ (0.02 mmol, 1 mol%), and CsOAc (2.00 mmol).
- **Inert Atmosphere:** Purge the flask with an inert gas, such as argon.
- **Reagent Addition:** Add triethylborane (2.00 mL, 1.0 M in THF) and an additional 3.0 mL of THF to the mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for 6 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it under vacuum.
- **Purification:** Purify the resulting residue using silica gel flash column chromatography to yield **3-ethylbenzaldehyde** as a colorless oil.

Analytical Method: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic aldehydes. The following is a representative protocol adaptable for **3-Ethylbenzaldehyde**, based on methods for structurally similar compounds.[6]

Instrumentation: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric acid in HPLC-grade water.
 - Solvent B: Acetonitrile.
- Elution Mode: Gradient elution. A typical gradient could be: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 - 1.2 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Sample Preparation: Prepare a sample solution of **3-Ethylbenzaldehyde** in the mobile phase at a concentration of approximately 1.0 mg/mL.
- Analysis Procedure:
 - Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
 - Inject a blank (mobile phase) to check for system peaks.
 - Inject the prepared sample solution and record the chromatogram.
 - Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

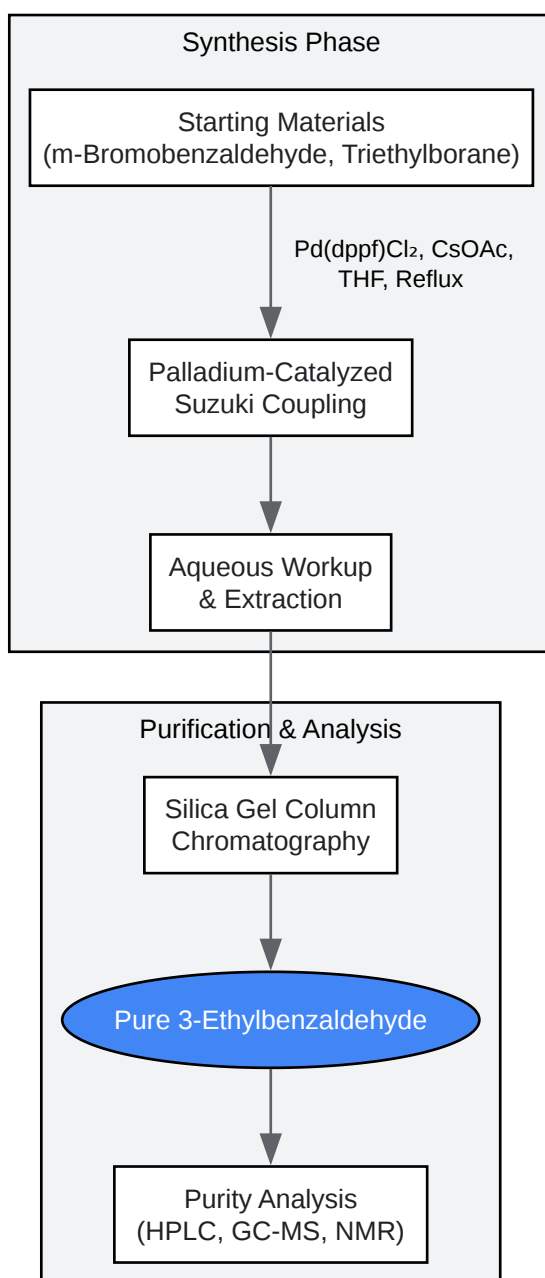
Biological Activity and Signaling Pathways

Benzaldehyde and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory effects.[4] Recent studies have indicated that benzaldehydes can modulate key cellular signaling pathways. For instance, certain benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the MAPK signaling pathway.[7] Furthermore, benzaldehyde has been investigated for its anticancer properties, where it may inhibit multiple oncogenic pathways, including PI3K/AKT and STAT3, by regulating 14-3-3ζ protein interactions.[8]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of **3-Ethylbenzaldehyde**.

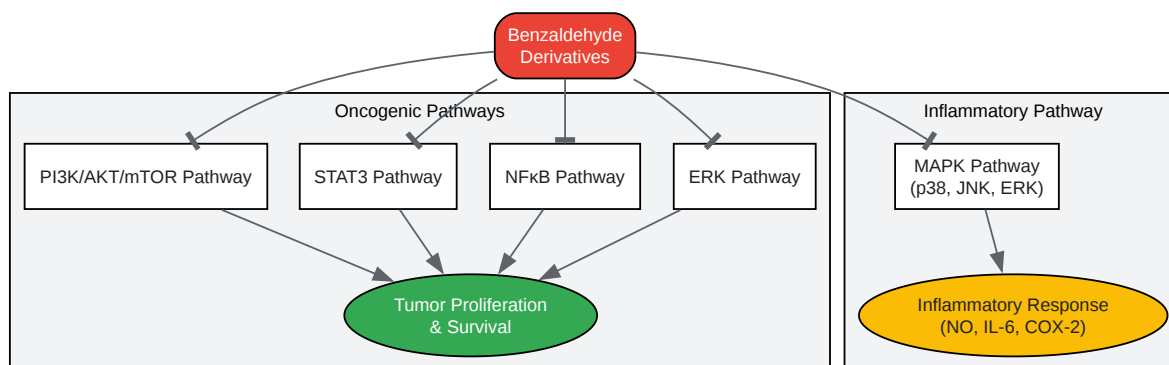


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General workflow for synthesis and analysis.

Benzaldehyde-Modulated Signaling Pathways

This diagram depicts the inhibitory action of benzaldehyde derivatives on key inflammatory and cancer-related signaling pathways as described in the literature.



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Inhibition of signaling pathways by benzaldehydes.

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References

- 1. m-Ethylbenzaldehyde | C₉H₁₀O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 3. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 4. 3-Ethylbenzaldehyde | 34246-54-3 [chemicalbook.com]
- 5. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

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